N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide
Description
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide is a synthetic amide derivative featuring a hybrid structure combining a cyclohexene ring, a furan moiety, and a hydroxypropyl group. The ethanediamide (oxamide) backbone serves as a central linker, connecting the cyclohexenylethyl and furan-hydroxypropyl substituents.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[3-(furan-2-yl)-3-hydroxypropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c20-14(15-7-4-12-23-15)9-11-19-17(22)16(21)18-10-8-13-5-2-1-3-6-13/h4-5,7,12,14,20H,1-3,6,8-11H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJSTFYMJOARJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide typically involves the coupling of cyclohexene derivatives with furan derivatives under controlled conditions. The reaction is often carried out in a solvent such as toluene or THF (tetrahydrofuran) with the presence of a base like Cs2CO3 (cesium carbonate) to facilitate the reaction . The reaction conditions usually involve heating the mixture to a specific temperature for a set duration to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with precise control of reaction parameters, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyclohexene moiety can be reduced to cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4 (potassium permanganate) for oxidation, reducing agents like NaBH4 (sodium borohydride) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the cyclohexene moiety may yield cyclohexane derivatives.
Scientific Research Applications
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Analogues
a. N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide ()
- Key Differences : The oxazinan ring in this analogue is substituted with a fluorinated benzenesulfonyl group, contrasting with the target compound’s furan-hydroxypropyl moiety.
b. Ranitidine-Related Compounds ()
- Example: Ranitidine nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide).
- Comparison: Both compounds share furan rings and amide backbones. However, ranitidine derivatives prioritize gastrointestinal H₂-receptor antagonism via dimethylamino-furan motifs, whereas the target compound’s cyclohexenylethyl and hydroxypropyl groups suggest divergent biological targets or enhanced metabolic stability .
Functional Group Influence on Pharmacological Profiles
a. RS17053 ()
- Structure: N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamide.
- Contrast: RS17053’s indole and cyclopropoxyphenoxy groups confer α₁-adrenoceptor antagonism.
b. Silodosin ()
- Structure : A spirocarboxamide with trifluoroethoxy and hydroxypropyl groups.
- Comparison: Both compounds feature hydroxypropyl moieties, but silodosin’s trifluoroethoxy group enhances lipophilicity and α₁A-adrenoceptor affinity. The target compound’s furan and cyclohexene groups may prioritize different pharmacokinetic pathways .
Solubility and Stability
- Hydroxypropyl Group : Enhances hydrophilicity compared to purely lipophilic analogues (e.g., benzenesulfonyl derivatives in ).
- Ethanediamide Linkage : The oxamide backbone may increase metabolic stability compared to single amide bonds (e.g., acetamide derivatives in and ) due to reduced enzymatic cleavage .
Data Table: Structural and Functional Comparison
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, biological interactions, and potential therapeutic applications.
Structural Characteristics
The compound features a cyclohexene moiety and a furan ring, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 350.47 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets, making it a candidate for drug development.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.47 g/mol |
| Structural Features | Cyclohexene, Furan |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Cyclohexene Ring : This can be achieved through elimination reactions from suitable precursors.
- Furan Ring Introduction : Utilizing furan derivatives through nucleophilic substitution or coupling reactions.
- Amide Bond Formation : The final step involves the reaction of the amine functionalities with carboxylic acids or their derivatives to form the desired amide linkage.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activity through interactions with specific molecular targets such as enzymes and receptors. The following mechanisms are hypothesized:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interactions with neurotransmitter receptors suggest possible effects on neurological functions.
Case Studies and Research Findings
- Antioxidant Activity : Research has shown that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Studies indicate that derivatives of this compound may possess antimicrobial activity against various pathogens, suggesting its potential use in treating infections.
- Cytotoxic Effects : Preliminary cytotoxicity assays reveal that the compound may induce apoptosis in cancer cell lines, indicating potential applications in oncology.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent:
| Parameter | Details |
|---|---|
| Absorption | High solubility expected due to furan and hydroxy groups |
| Distribution | Likely distributes well due to lipophilicity from cyclohexene |
| Metabolism | Metabolized by liver enzymes; potential for drug-drug interactions |
| Excretion | Primarily renal; monitoring required for chronic use |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
